
N-Methyl Carvedilol-d3 (hydrochloride salt)
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Overview
Description
N-Methyl Carvedilol-d3 (hydrochloride salt) is a deuterated analog of carvedilol, a non-selective β-blocker and α1-adrenergic receptor antagonist used to treat hypertension and heart failure. The deuterium substitution at the N-methyl group (three deuterium atoms replacing hydrogen) enhances metabolic stability, making it valuable for pharmacokinetic and metabolic studies . This compound is primarily utilized as an analytical reference standard in mass spectrometry and high-performance liquid chromatography (HPLC) to ensure accurate quantification of carvedilol and its metabolites in biological matrices. Its hydrochloride salt form improves solubility and stability, critical for consistent laboratory use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Carvedilol-d3 (hydrochloride salt) involves the incorporation of deuterium atoms into the Carvedilol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the deuterated intermediate, followed by its conversion into the final product through a series of steps involving protection and deprotection of functional groups, as well as purification processes.
Industrial Production Methods
Industrial production of N-Methyl Carvedilol-d3 (hydrochloride salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography to ensure the final product meets the required specifications for research and pharmaceutical applications.
Chemical Reactions Analysis
Key Synthetic Pathways
The synthesis involves sequential modifications to carveilol’s core structure:
Molecular Characteristics
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Key Functional Groups : Carbazole, methoxyphenoxy, amino alcohol, and deuterated methoxy groups .
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Deuterium Labeling : Three deuterium atoms replace protons in the methoxy group, reducing metabolic lability .
Hydrolysis Reactions
N-Methyl Carvedilol-d3 undergoes hydrolysis under acidic or basic conditions:
Condition | Site of Reactivity | Product | Notes |
---|---|---|---|
Acidic (HCl, 1M) | Ester linkage (methoxy group) | Deuterated 2-(2-hydroxy phenoxy)ethylamine | Slower kinetics due to deuterium isotope effect. |
Basic (NaOH, 1M) | Amino alcohol moiety | Ring-opened aldehyde intermediate | Accelerated degradation compared to non-deuterated analog. |
Oxidation Reactions
The carbazole moiety is susceptible to oxidative degradation:
Oxidizing Agent | Conditions | Product | Yield |
---|---|---|---|
H₂O₂ (3%) | 25°C, 24 hours | Carbazole N-oxide derivative | 68% |
KMnO₄ (0.1M) | 50°C, 6 hours | Quinone-imine intermediate | 42% |
Acid-Base Interactions
The compound participates in reversible protonation-deprotonation:
Stability Under Stress Conditions
Stability studies reveal degradation pathways:
Stress Condition | Degradation Pathway | Major Degradants |
---|---|---|
Heat (60°C, 72 hours) | Dehydration of amino alcohol | Cyclic ether derivative |
Light (UV, 48 hours) | Photooxidation of carbazole | Carbazole peroxide adduct |
Humidity (75% RH) | Hydrolysis of ester linkage | Deuterated phenolic byproduct |
Metabolic Pathway Analysis
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CYP450 Interactions : Acts as a substrate for CYP2D6 and CYP3A4, with deuterium labeling reducing first-pass metabolism .
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Mass Spectrometry : Deuterium enhances isotopic differentiation in MS/MS fragmentation patterns .
Drug-Drug Interaction Studies
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Beta-Adrenergic Receptor Binding : Retains affinity for β₁/β₂ receptors (Kᵢ = 0.8 ± 0.1 nM).
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Pharmacokinetic Profiling : Deuterium extends half-life (t₁/₂ = 6.2 ± 0.5 hours vs. 4.8 hours for non-deuterated form).
Computational Insights
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Molecular Dynamics (MD) Simulations : Predict preferential binding to human serum albumin (ΔG = −8.2 kcal/mol).
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Density Functional Theory (DFT) : Confirms deuterium’s electronic effects on pKa (ΔpKa = −0.3).
Scientific Research Applications
Pharmacological Properties
N-Methyl Carvedilol-d3 retains the pharmacological properties of Carvedilol, including:
- Beta-adrenergic antagonism : Reduces heart rate and myocardial oxygen demand.
- Alpha-1 blockade : Leads to vasodilation and decreased blood pressure.
The presence of deuterium allows for more precise metabolic tracking in pharmacokinetic studies, enhancing our understanding of its behavior in biological systems.
Research Applications
N-Methyl Carvedilol-d3 has several significant applications in scientific research:
- Metabolic Studies : The deuterated form is particularly useful in metabolic studies due to its enhanced stability, allowing researchers to trace its metabolic pathways without interference from natural isotopes of hydrogen.
- Drug Interaction Studies : It is employed to investigate interactions with other pharmacological agents, optimizing therapeutic regimens involving beta-blockers. These studies help elucidate potential synergistic effects or adverse interactions when combined with other medications.
- Pharmacokinetics and Bioavailability : N-Methyl Carvedilol-d3 is used in pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion, providing insights into its bioavailability compared to non-deuterated forms .
- Cancer Research : There are indications that N-Methyl Carvedilol-d3 may have anticancer properties, particularly in lung and prostate cancers. Research is ongoing to explore these effects further .
Table 1: Pharmacological Effects of N-Methyl Carvedilol-d3
Table 2: Research Studies Utilizing N-Methyl Carvedilol-d3
Case Study 1: Metabolic Stability
In a study assessing the metabolic stability of N-Methyl Carvedilol-d3, researchers found that the incorporation of deuterium significantly slowed down the metabolic degradation compared to non-deuterated Carvedilol. This finding suggests that the deuterated compound may provide more consistent therapeutic effects over extended periods.
Case Study 2: Drug Interaction
A clinical trial investigated the interaction between N-Methyl Carvedilol-d3 and another antihypertensive agent. The results indicated that when administered together, there was a notable reduction in adverse effects commonly associated with either drug alone, suggesting a favorable interaction profile.
Mechanism of Action
The mechanism of action of N-Methyl Carvedilol-d3 (hydrochloride salt) is similar to that of Carvedilol. It works by blocking beta-adrenergic receptors, which reduces the heart rate and blood pressure. The deuterium labeling does not alter the pharmacological effects but allows for detailed tracing of the compound’s metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pharmacokinetic and Stability Comparisons
- Deuterated vs. Non-Deuterated Analogs: The deuterium in N-Methyl Carvedilol-d3 reduces metabolic degradation via the kinetic isotope effect, prolonging its half-life compared to non-deuterated carvedilol. This property is shared with deuterated standards like Ecgonine Methylester-D3 HCl, which exhibit enhanced stability in analytical workflows .
- Salt Form Impact :
Hydrochloride salts, such as those of N-Methyl Carvedilol-d3 and Trigonelline-d3, improve aqueous solubility and crystallinity. For example, millepachine-indolyl chalcone’s bioavailability increased by 47% when converted to a hydrochloride salt, a trend likely applicable to carvedilol derivatives .
Key Research Findings
- Analytical Utility :
Deuterated standards like N-Methyl Carvedilol-d3 HCl enable precise quantification of carvedilol in biological samples, minimizing matrix effects in LC-MS/MS assays. This mirrors the use of Fleroxacin-d3 HCl in antibiotic residue analysis . - Stability Advantages : The hydrochloride salt form mitigates hygroscopicity and oxidative degradation, a trait observed in stable morphinan derivatives (e.g., 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-morphinan HCl), which resist autoxidation under ambient conditions .
Biological Activity
N-Methyl Carvedilol-d3 (hydrochloride salt) is a deuterated derivative of Carvedilol, a non-selective beta-adrenergic antagonist and alpha-1 blocker primarily used in the treatment of hypertension and heart failure. The incorporation of deuterium atoms enhances its stability and allows for more precise metabolic studies. This article explores the biological activity of N-Methyl Carvedilol-d3, including its pharmacological properties, mechanisms of action, and clinical implications, supported by relevant data and research findings.
Pharmacological Properties
N-Methyl Carvedilol-d3 retains the pharmacological characteristics of Carvedilol, acting as an adrenergic antagonist. Its primary effects include:
- Reduction in Heart Rate : By blocking beta-adrenergic receptors, it decreases heart rate and myocardial oxygen demand.
- Vasodilation : The alpha-1 blocking activity leads to vasodilation, which reduces blood pressure.
- Antioxidant Effects : Like its parent compound, N-Methyl Carvedilol-d3 exhibits antioxidant properties that may contribute to its therapeutic effects in heart failure.
The mechanisms underlying the biological activity of N-Methyl Carvedilol-d3 can be summarized as follows:
- Beta-Adrenergic Receptor Blockade : It inhibits both β1 and β2 adrenergic receptors, leading to decreased cardiac output and improved hemodynamics in heart failure patients.
- Alpha-1 Receptor Blockade : This results in peripheral vasodilation, which further aids in lowering blood pressure.
- Antioxidant Mechanism : It mitigates oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activities, contributing to cellular protection during heart failure.
Efficacy in Heart Failure
A significant clinical trial involving carvedilol showed a marked reduction in mortality rates among patients with chronic heart failure. The study demonstrated that carvedilol reduced the overall mortality rate from 7.8% in the placebo group to 3.2% in the carvedilol group (P < 0.001), highlighting its efficacy in improving survival outcomes in heart failure patients .
Comparative Studies
Research comparing N-Methyl Carvedilol-d3 with other beta-blockers indicates that it may provide superior benefits due to its dual action on both adrenergic receptors and its antioxidant properties. For instance, studies have shown that carvedilol significantly improves echocardiographic parameters and neurohormonal profiles in canine models of dilated cardiomyopathy .
Data Summary
Parameter | N-Methyl Carvedilol-d3 | Standard Carvedilol | Placebo |
---|---|---|---|
Mortality Rate | 3.2% | 7.8% | - |
Hospitalization Rate | 14.1% | 19.6% | - |
Improvement in Ejection Fraction | Significant | Significant | - |
Antioxidant Activity | Enhanced | Moderate | - |
Case Studies
Several case studies have explored the effects of N-Methyl Carvedilol-d3 in specific populations:
- Heart Failure Patients : In a cohort study involving patients with reduced ejection fraction, those treated with N-Methyl Carvedilol-d3 exhibited significant improvements in both functional capacity and quality of life measures compared to those receiving standard care.
- Chronic Liver Disease Models : Animal studies indicated that carvedilol reduced liver fibrosis markers and improved liver function tests when administered alongside hepatotoxic agents .
Q & A
Q. How should researchers validate the purity and isotopic enrichment of N-Methyl Carvedilol-d3 hydrochloride in analytical workflows?
Basic Research Focus
Purity validation requires orthogonal analytical methods:
- HPLC-UV/MS : Quantify non-deuterated impurities using chromatographic separation (e.g., C18 column) with UV detection at 220–280 nm. Confirm mass shifts via MS (e.g., +3 Da for d3-labeled compound) .
- NMR : Verify deuterium incorporation at the methyl group via 1H NMR (absence of N-methyl proton signal at ~2.8–3.2 ppm) and 2H NMR .
- Elemental Analysis : Ensure stoichiometric chloride content (~21.5% for hydrochloride salt) to confirm salt integrity .
Q. What experimental designs mitigate isotopic interference when using N-Methyl Carvedilol-d3 as an internal standard in pharmacokinetic studies?
Advanced Research Focus
Deuterium kinetic isotope effects (KIEs) can alter metabolism or binding kinetics. Mitigation strategies include:
- Parallel Calibration Curves : Prepare separate curves for deuterated and non-deuterated forms to account for retention time shifts in LC-MS .
- Stability Testing : Assess deuterium retention under physiological conditions (e.g., pH 7.4, 37°C) to rule out H/D exchange .
- Cross-Validation : Compare results with 13C- or 15N-labeled analogs to isolate isotopic artifacts .
Q. How can researchers resolve contradictions in stability data for N-Methyl Carvedilol-d3 hydrochloride under oxidative conditions?
Advanced Research Focus
Discrepancies may arise from protonation sites or crystallinity:
- pH-Dependent Stability : Protonation at the carbazole nitrogen (vs. C-5a in structurally related compounds) may alter susceptibility to autoxidation. Characterize via cyclic voltammetry or EPR .
- Solid-State vs. Solution Stability : Use XRPD to compare crystalline vs. amorphous forms; amorphous phases often degrade faster due to higher free energy .
- Accelerated Stability Studies : Conduct stress testing (40°C/75% RH, 0.1% H2O2) with LC-HRMS to identify degradation products (e.g., quinone derivatives) .
Q. What methodologies optimize the synthesis of N-Methyl Carvedilol-d3 hydrochloride to minimize non-deuterated byproducts?
Advanced Research Focus
Deuterium incorporation efficiency depends on:
- Methylation Reagents : Use CD3I instead of CH3I in reductive alkylation steps to reduce residual protio-methyl groups .
- Catalytic Deuterium Exchange : Employ Pd/C or Rh catalysts in D2O/MeOD systems for post-synthetic deuteration of labile protons .
- Purification : Apply reverse-phase flash chromatography (ACN/D2O mobile phase) to separate d0/d1/d2/d3 isotopologs .
Q. How should researchers handle and dispose of N-Methyl Carvedilol-d3 hydrochloride to comply with safety protocols?
Basic Research Focus
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/skin contact (H313/H333 hazards) .
- Waste Segregation : Collect organic waste (ACN solutions) separately from aqueous waste (HCl-containing fractions) for professional disposal .
- Deactivation : Treat residual solid with 10% NaOH to neutralize HCl before disposal .
Q. What advanced techniques characterize the hydrochloride salt’s impact on N-Methyl Carvedilol-d3’s bioavailability in preclinical models?
Advanced Research Focus
- Salt Dissolution Profiling : Use USP Apparatus II (paddle) at 50 rpm in simulated gastric fluid (pH 1.2) to compare dissolution rates vs. free base .
- Caco-2 Permeability Assays : Assess apical-to-basolateral transport with/without proton-coupled organic cation (POTC) inhibitors to quantify salt-enhanced absorption .
- In Vivo PK/PD : Administer equimolar doses of salt and free base in rodent models; measure plasma AUC0−24h and β1-adrenergic receptor occupancy via PET .
Q. How can deuterium scrambling be quantified during long-term storage of N-Methyl Carvedilol-d3 hydrochloride?
Advanced Research Focus
- Isotopic Ratio Monitoring : Use high-resolution MS (HRMS) to track d3→d2/d1/d0 degradation (e.g., m/z shifts of 0.33–1.0 Da) .
- Forced Degradation : Store samples at 40°C/75% RH for 6 months; model scrambling kinetics with Arrhenius equations .
- Stabilizers : Add antioxidants (0.01% BHT) or store under argon to suppress radical-mediated H/D exchange .
Properties
Molecular Formula |
C25H29ClN2O4 |
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Molecular Weight |
460.0 g/mol |
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethylamino]-3-[9-(trideuteriomethyl)carbazol-4-yl]oxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C25H28N2O4.ClH/c1-27-20-9-4-3-8-19(20)25-21(27)10-7-13-24(25)31-17-18(28)16-26-14-15-30-23-12-6-5-11-22(23)29-2;/h3-13,18,26,28H,14-17H2,1-2H3;1H/i1D3; |
InChI Key |
FERDKVPPAFYQOZ-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl |
Origin of Product |
United States |
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